Cas no 343856-49-5 (8-Hydroxyquinoline-6-carbaldehyde)

8-Hydroxyquinoline-6-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 8-hydroxyquinoline-6-carbaldehyde
- 8-Hydroxyquinoline-6-carboxaldehyde
- 8-Hydroxyquinoline-6-carbaldehyde
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- インチ: 1S/C10H7NO2/c12-6-7-4-8-2-1-3-11-10(8)9(13)5-7/h1-6,13H
- InChIKey: ROMORGXJVYYQLO-UHFFFAOYSA-N
- ほほえんだ: OC1=CC(C=O)=CC2=CC=CN=C21
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 195
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 50.2
8-Hydroxyquinoline-6-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189000747-250mg |
8-Hydroxyquinoline-6-carboxaldehyde |
343856-49-5 | 98% | 250mg |
$770.36 | 2023-09-02 | |
Alichem | A189000747-500mg |
8-Hydroxyquinoline-6-carboxaldehyde |
343856-49-5 | 98% | 500mg |
$1131.99 | 2023-09-02 | |
Alichem | A189000747-1g |
8-Hydroxyquinoline-6-carboxaldehyde |
343856-49-5 | 98% | 1g |
$1796.61 | 2023-09-02 |
8-Hydroxyquinoline-6-carbaldehyde 関連文献
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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7. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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9. Back matter
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
8-Hydroxyquinoline-6-carbaldehydeに関する追加情報
Recent Advances in the Study of 8-Hydroxyquinoline-6-carbaldehyde (CAS: 343856-49-5)
The compound 8-Hydroxyquinoline-6-carbaldehyde (CAS: 343856-49-5) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. Recent studies have explored its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of metal-chelating agents and antimicrobial compounds. This research brief aims to summarize the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential therapeutic applications.
One of the most notable advancements in the study of 8-Hydroxyquinoline-6-carbaldehyde is its role in the development of novel antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against a range of multidrug-resistant bacterial strains, including Staphylococcus aureus and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell membranes and interfere with essential metabolic pathways. These findings suggest that 8-Hydroxyquinoline-6-carbaldehyde could serve as a promising scaffold for the design of next-generation antibiotics.
In addition to its antimicrobial properties, 8-Hydroxyquinoline-6-carbaldehyde has also been investigated for its potential in cancer therapy. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound can act as a selective chelator of transition metals, such as copper and iron, which are known to play critical roles in tumor progression. By modulating metal homeostasis in cancer cells, 8-Hydroxyquinoline-6-carbaldehyde derivatives were shown to induce apoptosis and inhibit tumor growth in preclinical models. These results underscore the compound's potential as a therapeutic agent for metal-related cancers.
The synthesis and optimization of 8-Hydroxyquinoline-6-carbaldehyde derivatives have also been a focus of recent research. A 2024 study in Organic & Biomolecular Chemistry detailed a novel synthetic route that improves the yield and purity of the compound, making it more accessible for large-scale applications. The study also explored the structure-activity relationships (SAR) of various derivatives, providing valuable insights into how modifications to the quinoline core can enhance biological activity. These advancements are expected to accelerate the development of new drugs based on this scaffold.
Despite these promising developments, challenges remain in the clinical translation of 8-Hydroxyquinoline-6-carbaldehyde-based therapies. Issues such as bioavailability, toxicity, and resistance mechanisms need to be addressed through further research. However, the compound's unique chemical properties and broad-spectrum activity make it a compelling candidate for future drug development efforts. Ongoing studies are expected to shed more light on its mechanisms of action and potential applications in treating infectious diseases and cancer.
In conclusion, 8-Hydroxyquinoline-6-carbaldehyde (CAS: 343856-49-5) represents a versatile and promising compound in the field of chemical biology and medicinal chemistry. Recent research has highlighted its potential as an antimicrobial and anticancer agent, as well as advancements in its synthesis and optimization. As the scientific community continues to explore its applications, this compound is poised to play a significant role in the development of novel therapeutics. Future studies should focus on addressing the remaining challenges and translating these findings into clinical applications.
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